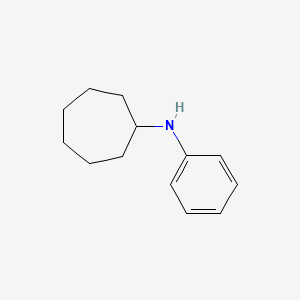

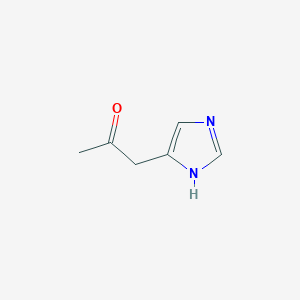

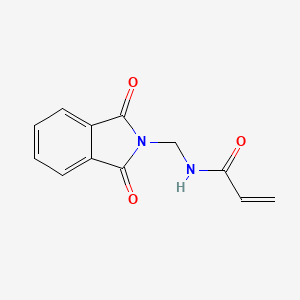

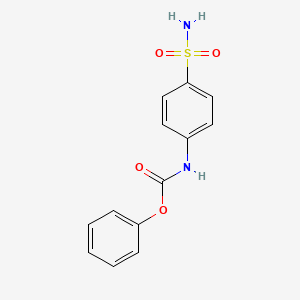

![molecular formula C7H6N2S B1627434 ベンゾ[d]イソチアゾール-6-アミン CAS No. 97050-36-7](/img/structure/B1627434.png)

ベンゾ[d]イソチアゾール-6-アミン

概要

説明

Benzo[d]isothiazol-6-amine is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the isothiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

科学的研究の応用

Benzo[d]isothiazol-6-amine has a wide range of scientific research applications:

作用機序

Target of Action

Benzo[d]isothiazol-6-amine primarily targets the 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD) enzyme . This enzyme is the third catalytic enzyme of the methylerythritol phosphate (MEP) pathway , which is an essential metabolic pathway found in malaria parasites . The MEP pathway is absent in mammals, making IspD a highly attractive target for the discovery of novel and selective antimalarial therapies .

Mode of Action

The compound interacts with its target, IspD, through a mechanism involving initial non-covalent recognition of inhibitors at the IspD binding site . This is followed by disulfide bond formation through attack of an active site cysteine residue on the benzo[d]isothiazol-3(2H)-one core . This interaction results in the inhibition of the IspD enzyme, disrupting the MEP pathway .

Biochemical Pathways

The MEP pathway, which is affected by Benzo[d]isothiazol-6-amine, is responsible for the production of isoprenoid precursors . Isoprenoids represent a diverse class of natural products, which are essential for many cellular functions, including protein prenylation and electron transport . By inhibiting the IspD enzyme, Benzo[d]isothiazol-6-amine disrupts the MEP pathway, affecting the production of these crucial isoprenoid precursors .

Pharmacokinetics

vivax IspD , suggesting it has sufficient bioavailability to exert its effects.

Result of Action

The inhibition of the IspD enzyme by Benzo[d]isothiazol-6-amine prevents the growth of P. falciparum in culture, with EC50 values below 400 nM . This suggests that the compound has potent antimalarial activity.

生化学分析

Biochemical Properties

Benzo[d]isothiazol-6-amine has been identified as a potent and selective agonist of the human Transient Receptor Potential cation channel subfamily M member 5 (TRPM5) . This interaction suggests that Benzo[d]isothiazol-6-amine plays a significant role in biochemical reactions involving TRPM5, which is known to be involved in taste perception and insulin secretion .

Cellular Effects

The effects of Benzo[d]isothiazol-6-amine on cells are largely tied to its interaction with TRPM5. By acting as an agonist for this receptor, Benzo[d]isothiazol-6-amine can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Benzo[d]isothiazol-6-amine involves its binding to TRPM5, thereby activating this receptor .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]isothiazol-6-amine typically involves the use of nitrogen and sulfur pre-functionalized phenyl rings as building blocks. One common method is the intramolecular oxidative N-S bond formation starting from appropriately substituted phenyl precursors . Another approach involves the base-promoted intramolecular C-S bond coupling cyclization in dioxane without any additional catalysts .

Industrial Production Methods

Industrial production methods for benzo[d]isothiazol-6-amine often rely on scalable and efficient synthetic routes. The use of microwave-assisted synthesis and other advanced techniques can enhance the yield and purity of the final product .

化学反応の分析

Types of Reactions

Benzo[d]isothiazol-6-amine undergoes various types of chemical reactions, including:

Reduction: Typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Commonly occurs with halogenated derivatives, where nucleophiles replace halogen atoms under suitable conditions.

Common Reagents and Conditions

Oxidation: Phenyl iodonium bis(trifluoroacetate) (PIFA) under microwave conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various substituted benzo[d]isothiazoles, which can be further functionalized for specific applications in medicinal and materials chemistry .

類似化合物との比較

Benzo[d]isothiazol-6-amine can be compared with other similar compounds such as:

Benzo[d]thiazole: Contains a sulfur atom in place of the nitrogen atom in the isothiazole ring.

Benzo[d]oxazole: Contains an oxygen atom in place of the sulfur atom in the isothiazole ring.

Benzo[d]imidazole: Contains two nitrogen atoms in the ring structure.

The uniqueness of benzo[d]isothiazol-6-amine lies in its specific combination of nitrogen and sulfur atoms, which imparts distinct chemical and biological properties compared to its analogs .

特性

IUPAC Name |

1,2-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJKMYTWPTTZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593214 | |

| Record name | 1,2-Benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97050-36-7 | |

| Record name | 1,2-Benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

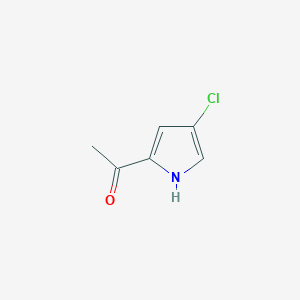

![2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1627356.png)